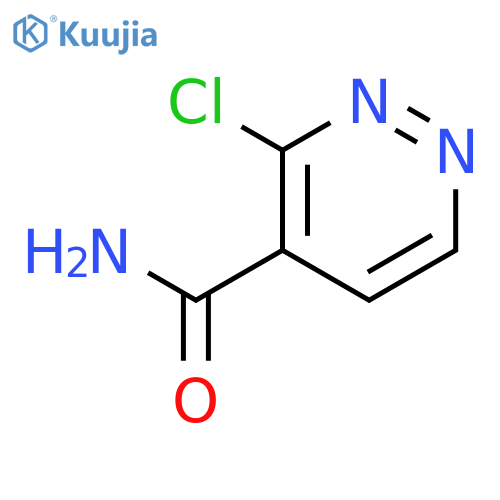Cas no 2125-88-4 (4-Pyridazinecarboxamide, 3-chloro-)

2125-88-4 structure
商品名:4-Pyridazinecarboxamide, 3-chloro-
CAS番号:2125-88-4
MF:C5H4ClN3O
メガワット:157.557759284973
CID:3908967
4-Pyridazinecarboxamide, 3-chloro- 化学的及び物理的性質
名前と識別子
-
- 4-Pyridazinecarboxamide, 3-chloro-
- 3-Chloro-pyridazine-4-carboxylic acid amide
-
- インチ: 1S/C5H4ClN3O/c6-4-3(5(7)10)1-2-8-9-4/h1-2H,(H2,7,10)
- InChIKey: NMWNMTUXQKDRSD-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NN=CC=C1C(N)=O
じっけんとくせい
- 密度みつど: 1.478±0.06 g/cm3(Predicted)
- ゆうかいてん: 72 °C
- ふってん: 403.0±30.0 °C(Predicted)
- 酸性度係数(pKa): 13.16±0.50(Predicted)
4-Pyridazinecarboxamide, 3-chloro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-39992469-1.0g |
3-chloropyridazine-4-carboxamide |
2125-88-4 | 95% | 1.0g |
$0.0 | 2023-02-03 |
4-Pyridazinecarboxamide, 3-chloro- 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
2125-88-4 (4-Pyridazinecarboxamide, 3-chloro-) 関連製品
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 157047-98-8(Benzomalvin C)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 503537-97-1(4-bromooct-1-ene)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
